2-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]quinoxaline

GSK-3β inhibitor structural differentiation kinase inhibitor scaffold

2-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]quinoxaline (CAS 2319787-96-5) is a synthetic heterocyclic compound incorporating a quinoxaline core, a pyrrolidine linker, and a 1,2,5-thiadiazol-3-yloxy moiety. It has been described in vendor catalogs as a high-affinity, ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), a serine/threonine kinase implicated in cellular signaling, metabolism, and survival.

Molecular Formula C15H13N5O2S
Molecular Weight 327.36
CAS No. 2319787-96-5
Cat. No. B2710009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]quinoxaline
CAS2319787-96-5
Molecular FormulaC15H13N5O2S
Molecular Weight327.36
Structural Identifiers
SMILESC1CN(CC1OC2=NSN=C2)C(=O)C3=NC4=CC=CC=C4N=C3
InChIInChI=1S/C15H13N5O2S/c21-15(13-7-16-11-3-1-2-4-12(11)18-13)20-6-5-10(9-20)22-14-8-17-23-19-14/h1-4,7-8,10H,5-6,9H2
InChIKeyCXJSNHCTNDDSEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]quinoxaline (CAS 2319787-96-5): Structural Identity and Target Class


2-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]quinoxaline (CAS 2319787-96-5) is a synthetic heterocyclic compound incorporating a quinoxaline core, a pyrrolidine linker, and a 1,2,5-thiadiazol-3-yloxy moiety. It has been described in vendor catalogs as a high-affinity, ATP-competitive inhibitor of Glycogen Synthase Kinase-3 beta (GSK-3β), a serine/threonine kinase implicated in cellular signaling, metabolism, and survival . The compound belongs to the broader class of quinoxaline-thiadiazole hybrids, which have been explored for diverse bioactivities including kinase inhibition and antimicrobial effects [1][2]. However, publicly available peer-reviewed pharmacological characterization data for this specific compound remain extremely limited.

Why 2-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]quinoxaline Cannot Be Simply Replaced by Other Quinoxaline or Thiadiazole Derivatives


Quinoxaline-thiadiazole hybrids and pyrrolidine-containing quinoxalines represent a chemically diverse space where minor structural modifications can drastically alter biological activity profiles. For example, oxazolo[5,4-f]quinoxaline GSK-3 inhibitors exhibit nanomolar potency on GSK-3α but varying selectivity over the β-isoform depending on substitution pattern [1], while 3-(pyrrolidin-1-yl)quinoxaline derivatives with different C2 substituents show MIC values ranging from 3.91 µg/mL to >500 µg/mL against the same bacterial strains [2]. The specific combination of a 1,2,5-thiadiazol-3-yloxy group on the pyrrolidine ring and a quinoxaline-2-carbonyl linkage in the target compound is structurally unique among commercially available analogs, meaning that potency, selectivity, and pharmacokinetic behavior cannot be extrapolated from other members of the quinoxaline-thiadiazole class without direct experimental comparison.

Quantitative Differentiation Evidence for 2-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]quinoxaline vs. Closest Comparators


Structural Uniqueness: 1,2,5-Thiadiazol-3-yloxy-Pyrrolidine Linker vs. Common 1,3,4-Thiadiazole or Thiadiazolidinone GSK-3β Inhibitors

The target compound is distinguished by its 1,2,5-thiadiazol-3-yloxy substituent on the pyrrolidine ring connected to a quinoxaline-2-carbonyl group. In contrast, the most extensively characterized GSK-3β inhibitors incorporating a thiadiazole motif are the 1,2,4-thiadiazolidine-3,5-diones (TDZDs), which are non-ATP-competitive inhibitors with a fundamentally different binding mode [1]. The 1,2,5-thiadiazole isomer places the sulfur atom adjacent to a single nitrogen in the ring, altering hydrogen-bonding capacity and orientation relative to 1,3,4-thiadiazoles and 1,2,4-thiadiazoles commonly found in kinase inhibitor patents. This structural divergence means the compound cannot be considered interchangeable with thiadiazolidinone-based GSK-3β inhibitors such as Tideglusib.

GSK-3β inhibitor structural differentiation kinase inhibitor scaffold

Quinoxaline Core Position: 2-Carbonyl vs. Oxazolo[5,4-f]quinoxaline GSK-3 Inhibitors

The target compound features a quinoxaline-2-carbonyl-pyrrolidine linkage, whereas the most potent reported quinoxaline-based GSK-3 inhibitors bear an oxazolo[5,4-f]quinoxaline fused ring system. For example, 2-(3-pyridyl)-8-(thiomorpholino)oxazolo[5,4-f]quinoxaline achieves an IC₅₀ of approximately 5 nM on GSK-3α [1], and MH-124 shows 14-fold selectivity for GSK-3α (IC₅₀ = 17 nM) over GSK-3β (IC₅₀ = 239 nM) [2]. The unfused quinoxaline-2-carbonyl architecture of the target compound offers a distinct scaffold with potentially different isoform selectivity and physicochemical properties.

GSK-3 inhibitor quinoxaline scaffold selectivity profile

Pyrrolidine-1-carbonyl Linker: Differentiation from Direct Quinoxaline-Thiadiazole Conjugates in Antimicrobial Activity

The target compound incorporates a pyrrolidine spacer between the quinoxaline and thiadiazole moieties, forming a pyrrolidine-1-carbonyl-quinoxaline linkage. In antimicrobial screening of related 3-(pyrrolidin-1-yl)quinoxaline derivatives (compounds 4–10), the nature of the C2 substituent dramatically influenced activity: the 2-(4-aminophenyl)oxy derivative (compound 7) achieved MIC values of 3.91 µg/mL against B. pumilis and 15.6 µg/mL against E. cloacae, comparable to Ciprofloxacin (7.8 and 15.6 µg/mL) [1]. By contrast, direct thiadiazino[5,6-b]quinoxaline and thiazolo[4,5-b]quinoxaline fusions (lacking the pyrrolidine linker) show a different activity spectrum, with the most potent compound 13c displaying MICs of 1.95–3.9 µg/mL against multi-drug resistant bacteria [2]. These data demonstrate that the presence and nature of the linker between the quinoxaline core and the heterocyclic appendage critically determine biological potency.

antimicrobial quinoxaline-pyrrolidine scaffold comparison

Recommended Application Scenarios for 2-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]quinoxaline Based on Available Evidence


GSK-3β Kinase Inhibitor Tool Compound for ATP-Competitive Binding Mode Studies

Based on vendor annotation as an ATP-competitive GSK-3β inhibitor , this compound may serve as a chemical probe for studying ATP-competitive inhibition of GSK-3β in biochemical assays, provided that users independently validate its IC₅₀ and confirm the ATP-competitive mechanism. It should be benchmarked against well-characterized ATP-competitive GSK-3β inhibitors such as CHIR-99021 and non-ATP-competitive controls such as Tideglusib.

Scaffold-Hopping Starting Point for Quinoxaline-Based Kinase Inhibitor Medicinal Chemistry

The 1,2,5-thiadiazol-3-yloxy-pyrrolidine-quinoxaline architecture represents a structurally distinct chemotype within the quinoxaline kinase inhibitor landscape, which is dominated by oxazolo[5,4-f]quinoxaline [1] and thiadiazolidinone scaffolds. This compound can serve as a starting template for structure-activity relationship (SAR) exploration aimed at developing novel GSK-3β inhibitors with differentiated selectivity profiles.

Building Block for Synthesis of Combinatorial Quinoxaline-Thiadiazole-Pyrrolidine Libraries

The compound's three distinct heterocyclic modules (quinoxaline, pyrrolidine, 1,2,5-thiadiazole) connected through a carbonyl and an ether linkage provide multiple diversification points for parallel synthesis. This modular architecture is advantageous for generating focused compound libraries for phenotypic screening campaigns, where the linker connectivity distinguishes it from directly fused thiadiazinoquinoxaline hybrids [2].

Negative Control or Comparator in Pyrrolidine-Quinoxaline Antimicrobial SAR Studies

Given that structurally related 3-(pyrrolidin-1-yl)quinoxaline derivatives exhibit MIC values ranging from 3.91 µg/mL to >500 µg/mL depending on C2 substitution [3], this compound—bearing a thiadiazol-3-yloxy group at C2 rather than aryloxy/arylamino substituents—could serve as a selectivity control to assess the contribution of the thiadiazole moiety to antimicrobial activity in comparative screening panels.

Quote Request

Request a Quote for 2-[3-(1,2,5-Thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.